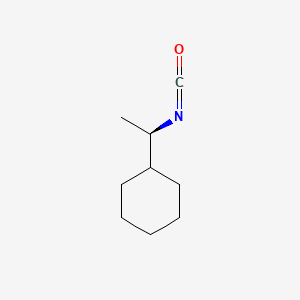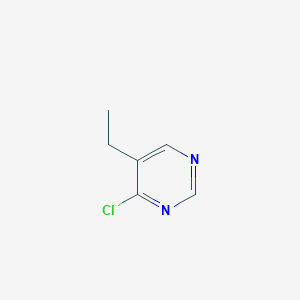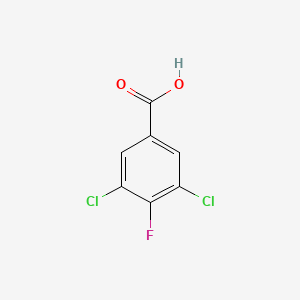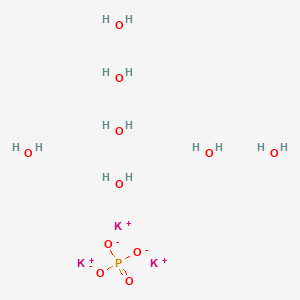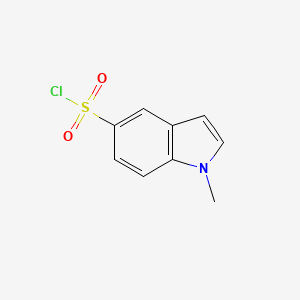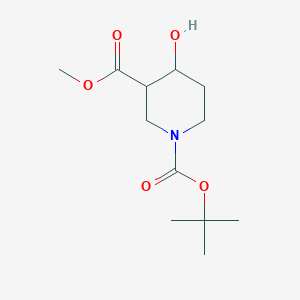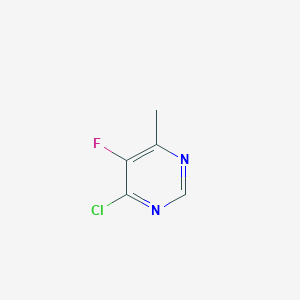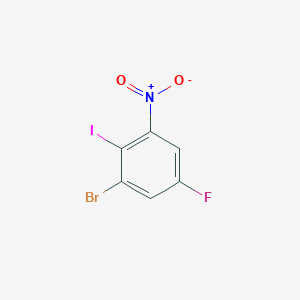![molecular formula C36H24N2 B1591911 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline CAS No. 96710-07-5](/img/structure/B1591911.png)
4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is an organic compound with the formula C30H20N2. It belongs to the class of biphenyl derivatives and is used in various applications, including organic electronic light-emitting devices .
Synthesis Analysis
The synthesis of 4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline involves a two-step process. First, nitrobenzene is converted to 1,2-diphenylhydrazine, which is then rearranged to form 4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline .
Molecular Structure Analysis
The molecular formula of 4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is C30H20N2, and its molar mass is approximately 266.42 g/mol. The compound appears as a grayish-yellow, reddish-gray, or white crystalline powder .
科学的研究の応用
Electronic and Photophysical Properties
One of the primary applications of 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline derivatives is in the field of electronic materials, particularly in organic light-emitting diodes (OLEDs) and other photophysical devices. These compounds are known for their high thermal stability, large electron mobility, and excellent n-doping ability, making them suitable for use in OLEDs to enhance device efficiency and stability (Bin et al., 2020). Additionally, the coordination chemistry involving these derivatives has been utilized in developing high relaxivity contrast agents for magnetic resonance imaging, indicating their utility in biomedicine for imaging and diagnostic purposes (Paris et al., 2006).
DNA Interaction and Anticancer Activity
These derivatives have also shown promising applications in biochemistry, particularly in the study of DNA interactions. Platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline have been investigated for their ability to bind to DNA and demonstrate significant biological activity against certain cancer cell lines (Brodie et al., 2004). This opens up potential avenues for the development of novel anticancer drugs.
Environmental Sensing and Catalysis
Furthermore, the electrochemical properties of these compounds have been exploited for environmental sensing, particularly in the selective recognition of copper ions and hydrogen peroxide sensing. The ability of these compounds to undergo selective interactions makes them suitable for the development of sensitive and selective sensors for environmental monitoring (Gayathri et al., 2014).
Ligand Design for Metal Complexation
The structural flexibility and electronic properties of these derivatives also make them ideal ligands for complexation with various metal ions. This has implications in catalysis, where these complexes can facilitate a range of chemical transformations, and in the development of new materials with tailored electronic and optical properties (Xiao et al., 2014).
将来の方向性
特性
IUPAC Name |
4,7-bis(4-phenylphenyl)-1,10-phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-3-7-25(8-4-1)27-11-15-29(16-12-27)31-21-23-37-35-33(31)19-20-34-32(22-24-38-36(34)35)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYSQZUNLCLKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC5=C(C=CN=C5C4=NC=C3)C6=CC=C(C=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609010 |
Source


|
| Record name | 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96710-07-5 |
Source


|
| Record name | 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

